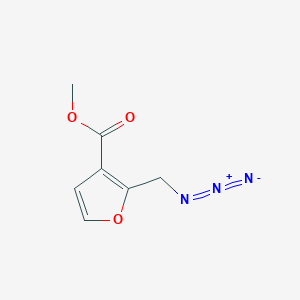

Methyl 2-(azidomethyl)furan-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(azidomethyl)furan-3-carboxylate” is a highly reactive compound that is widely used in scientific research due to its unique properties. It is a derivative of “Methyl furan-3-carboxylate” which has been identified as one of the volatile flavor compounds in tequila, okra, berrycactus, and black currant juice .

Synthesis Analysis

The synthesis of “Methyl 2-(azidomethyl)furan-3-carboxylate” involves cascade cyclization with 2-cyanoacetamides in the presence of 2 equivalents of potassium tert-butoxide . This process affords a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .Chemical Reactions Analysis

“Methyl 2-(azidomethyl)furan-3-carboxylate” is involved in cascade cyclization reactions with 2-cyanoacetamides . The product of this reaction is a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .科学的研究の応用

Cascade Cyclization for Heterocyclic Synthesis

Description: Cascade cyclization reactions are powerful tools for constructing complex heterocyclic systems. Methyl 2-(azidomethyl)furan-3-carboxylate can participate in such reactions, leading to the formation of novel heterocycles.

Details: In the presence of 2 equivalents of potassium tert-butoxide, this compound undergoes cascade cyclization with 2-cyanoacetamides. The resulting products are N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides . These heterocycles exhibit diverse properties and may find applications in medicinal chemistry, materials science, or bioorganic research.

Synthesis of Furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepines

Description: Methyl 2-(azidomethyl)furan-3-carboxylate is a key precursor for furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepines.

Details: These fused heterocycles exhibit diverse biological activities and may serve as potential drug candidates. Researchers can explore their pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory effects.

作用機序

Target of Action

Methyl 2-(azidomethyl)furan-3-carboxylate is a chemical compound that primarily targets the formation of new heterocyclic systems . It interacts with 2-cyanoacetamides to form a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .

Mode of Action

The compound undergoes a cascade cyclization with 2-cyanoacetamides . This process involves the interaction of the compound with its targets, leading to significant changes in their structure. The reaction takes place in the presence of 2 equivalents of potassium tert-butoxide .

Biochemical Pathways

The biochemical pathway involved in the action of Methyl 2-(azidomethyl)furan-3-carboxylate is the cascade cyclization process . This process leads to the formation of a new heterocyclic system . The resulting compounds are part of the furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine family .

Result of Action

The result of the action of Methyl 2-(azidomethyl)furan-3-carboxylate is the formation of a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides . These compounds are formed through a cascade cyclization process .

Action Environment

The action of Methyl 2-(azidomethyl)furan-3-carboxylate is influenced by environmental factors such as the presence of 2 equivalents of potassium tert-butoxide . This substance facilitates the cascade cyclization process . .

特性

IUPAC Name |

methyl 2-(azidomethyl)furan-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-12-7(11)5-2-3-13-6(5)4-9-10-8/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQPGQQPEWZEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(azidomethyl)furan-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)

![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)

![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)

![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)

![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)